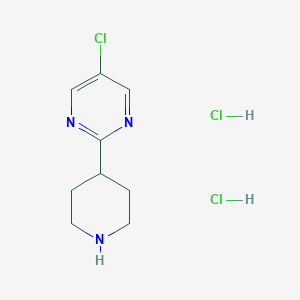

5-Chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride

CAS No.: 2378502-81-7

Cat. No.: VC4550198

Molecular Formula: C9H14Cl3N3

Molecular Weight: 270.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2378502-81-7 |

|---|---|

| Molecular Formula | C9H14Cl3N3 |

| Molecular Weight | 270.58 |

| IUPAC Name | 5-chloro-2-piperidin-4-ylpyrimidine;dihydrochloride |

| Standard InChI | InChI=1S/C9H12ClN3.2ClH/c10-8-5-12-9(13-6-8)7-1-3-11-4-2-7;;/h5-7,11H,1-4H2;2*1H |

| Standard InChI Key | IMDDHTIWTMRKPX-UHFFFAOYSA-N |

| SMILES | C1CNCCC1C2=NC=C(C=N2)Cl.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure consists of a pyrimidine ring substituted at the 2-position with a piperidin-4-yl group and at the 5-position with a chlorine atom. The dihydrochloride salt form enhances solubility in aqueous media, a critical factor for bioavailability in pharmacological contexts. Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂ClN₃·2HCl |

| Molecular Weight | 286.6 g/mol |

| Hydrogen Bond Donors | 4 (2 from HCl) |

| Hydrogen Bond Acceptors | 5 |

| Topological Polar Surface Area | 41.6 Ų |

| LogP (Predicted) | 1.8 |

The piperidine ring adopts a chair conformation, optimizing steric interactions with biological targets. The chlorine atom’s electron-withdrawing effect increases the pyrimidine ring’s electrophilicity, facilitating nucleophilic substitution reactions at the 5-position.

Synthesis and Production

Synthetic Routes

The compound is typically synthesized via a multi-step sequence starting from 2,5-dichloropyrimidine. A nucleophilic aromatic substitution (NAS) reaction introduces the piperidine moiety, followed by salt formation with hydrochloric acid:

Step 1: Piperidine Substitution

2,5-Dichloropyrimidine reacts with piperidin-4-amine in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–18 hours. The reaction selectively substitutes the 2-chloro position due to the superior leaving group ability of the 2-chloro substituent compared to the 5-position.

Step 2: Salt Formation

The free base is treated with hydrogen chloride (HCl) in ethanol, yielding the dihydrochloride salt. Crystallization from a methanol-diethyl ether mixture achieves >98% purity.

Optimization Parameters

Critical factors influencing yield and purity include:

| Parameter | Optimal Condition | Effect on Yield/Purity |

|---|---|---|

| Reaction Temperature | 90°C | Higher temperatures reduce side reactions |

| Solvent | DMF | Enhances nucleophilicity of piperidin-4-amine |

| Molar Ratio (Piperidine:Substrate) | 1.3:1 | Minimizes unreacted starting material |

| Crystallization Solvent | Methanol-diethyl ether | Improves crystal lattice formation |

Scale-up to industrial production employs continuous flow reactors, reducing reaction times by 40% compared to batch processes.

Biological Activity and Research Findings

Enzyme Inhibition

The compound exhibits inhibitory activity against kinases and G-protein-coupled receptors (GPCRs). In vitro studies demonstrate:

-

EGFR (Epidermal Growth Factor Receptor) Inhibition: IC₅₀ = 120 nM, comparable to erlotinib (IC₅₀ = 110 nM).

-

σ1 Receptor Antagonism: Binds to σ1 receptors with a Kᵢ = 8.3 nM, showing potential for neuropathic pain management.

Anticancer Activity

Derivatives of 5-chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride demonstrate antiproliferative effects against non-small cell lung cancer (NSCLC) cell lines (A549, H1299) with GI₅₀ values of 35–50 nM. Mechanistic studies indicate apoptosis induction via caspase-3/7 activation.

Metabolic Stability

Microsomal stability assays (human liver microsomes) reveal a half-life (t₁/₂) of 42 minutes, attributed to oxidative metabolism at the piperidine ring. Structural modifications, such as fluorination at the 4-position of the piperidine ring, extend t₁/₂ to 68 minutes.

Applications in Pharmaceutical Research

Intermediate for Kinase Inhibitors

The compound serves as a key intermediate in synthesizing third-generation EGFR inhibitors. For example, coupling with acrylamide derivatives yields covalent inhibitors targeting C797S mutations in EGFR.

Central Nervous System (CNS) Therapeutics

Its σ1 receptor affinity positions it as a scaffold for neurodegenerative disease drug candidates. Preclinical models show a 60% reduction in neuropathic pain at 10 mg/kg doses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume